
3-(4-(4-Bromophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(4-Bromophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromophenyl group, a methoxybenzylthio group, and a triazole ring, which are all attached to a pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 3-(4-(4-Bromophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the introduction of the bromophenyl and methoxybenzylthio groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Análisis De Reacciones Químicas
3-(4-(4-Bromophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition: The triazole ring can participate in addition reactions with electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(4-(4-Bromophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-(4-(4-Bromophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl and methoxybenzylthio groups may enhance the compound’s binding affinity and specificity for these targets. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may modulate key signaling pathways involved in cell growth and proliferation .
Comparación Con Compuestos Similares
3-(4-(4-Bromophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-2-((3-methoxybenzyl)thio)-4(3H)-quinazolinone: This compound has a quinazolinone ring instead of a pyridine ring, which may result in different biological activities and chemical reactivity.
3-(4-Bromophenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone: The presence of a fluorobenzyl group instead of a methoxybenzyl group can influence the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propiedades
Número CAS |
477332-95-9 |
|---|---|
Fórmula molecular |
C21H17BrN4OS |
Peso molecular |
453.4 g/mol |
Nombre IUPAC |
3-[4-(4-bromophenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H17BrN4OS/c1-27-19-6-2-4-15(12-19)14-28-21-25-24-20(16-5-3-11-23-13-16)26(21)18-9-7-17(22)8-10-18/h2-13H,14H2,1H3 |
Clave InChI |
JJYDEDZLMOLEMZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


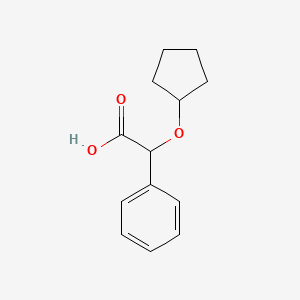
![Ethyl 7-methyl-3-oxo-5-phenyl-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12049526.png)
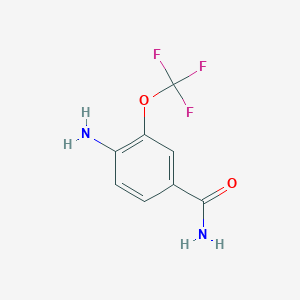
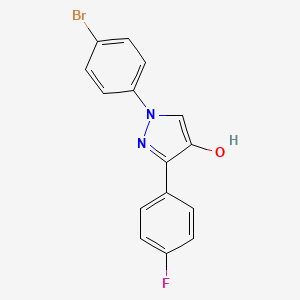

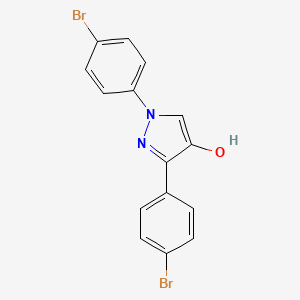



![Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B12049573.png)
![3-[(2-Aminophenyl)amino]propanamide](/img/structure/B12049574.png)
![2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B12049576.png)
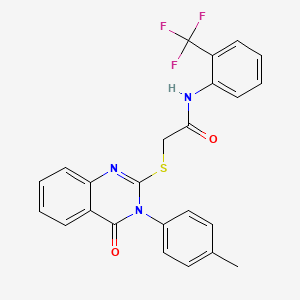
![3-Methyl-2-(2-methylprop-2-en-1-yl)-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049588.png)
